![molecular formula C17H16F3N7O B2557872 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1060205-59-5](/img/structure/B2557872.png)

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

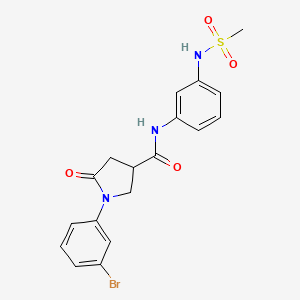

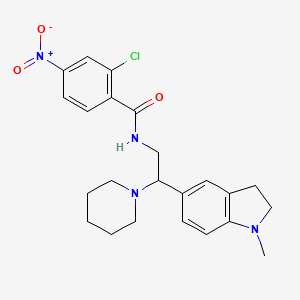

The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. It has been studied as a bromodomain inhibitor, specifically targeting the BRD4 protein . BRD4 is a well-studied target due to its role in recognizing acetylated lysine for epigenetic reading, making it a promising therapeutic target for treating various diseases, including cancers .

Molecular Structure Analysis

The molecular structure of this compound and its binding modes have been characterized by determining the crystal structures of BD1 (one of the bromodomains in BRD4) in complex with four selected inhibitors . The compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors .

Applications De Recherche Scientifique

Antimicrobial Applications

The research on piperazine and triazolo-pyridazine derivatives, including compounds related to 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide, has shown promising antimicrobial properties. One study demonstrated the synthesis of new piperazine derivatives which were evaluated for their antimicrobial activity against various bacterial and fungal strains. Notably, a derivative was identified as a superior antimicrobial agent with good growth inhibition capabilities against A. baumannii, highlighting its potential in developing more potent antimicrobials (Patil et al., 2021).

Cancer Treatment Research

The compound has been explored in the context of cancer treatment, where derivatives have been assessed for their potential as androgen receptor downregulators in advanced prostate cancer therapy. Modification of the core structure, including the introduction of solubilizing end groups and partial reduction of the triazolopyridazine moiety, has led to the development of clinical candidates like AZD3514, evaluated in Phase I clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).

Diabetes Management

Compounds related to this compound have been synthesized and evaluated for their potential as anti-diabetic drugs. Specifically, triazolo-pyridazine-6-yl-substituted piperazines were examined for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, showing promising results in both in silico and in vitro assessments, along with notable insulinotropic activities, suggesting their utility in diabetes management (Bindu et al., 2019).

Antihistaminic and Anti-inflammatory Applications

Investigations into the antihistaminic activity and inhibitory effects on eosinophil infiltration have identified derivatives that exhibit both properties, potentially offering new therapeutic strategies for conditions like atopic dermatitis and allergic rhinitis. Notable among these is a compound that showed potent antihistaminic activity with minimal central H(1) receptor blockade, alongside inhibiting eosinophil infiltration in sensitized guinea pigs, highlighting its potential clinical utility (Gyoten et al., 2003).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit certain kinases , suggesting that this compound may also target a specific kinase or a set of kinases.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that this compound might interact with its target kinase by binding to the active site, thereby inhibiting the kinase activity .

Biochemical Pathways

If this compound acts as a kinase inhibitor, it could potentially affect multiple signaling pathways that are regulated by the target kinase .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability in preclinical species , suggesting that this compound might also have favorable pharmacokinetic properties.

Result of Action

If this compound acts as a kinase inhibitor, it could potentially inhibit the phosphorylation of downstream targets, thereby affecting cellular processes such as cell proliferation, differentiation, and apoptosis .

Propriétés

IUPAC Name |

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N7O/c18-17(19,20)12-1-3-13(4-2-12)22-16(28)26-9-7-25(8-10-26)15-6-5-14-23-21-11-27(14)24-15/h1-6,11H,7-10H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNBSRTWDUNJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2557791.png)

![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)

![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)

![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2557807.png)

![5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2557808.png)

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B2557811.png)